N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Mechanism of Action
Target of Action
The compound N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide has been found to have potent activity against certain bacterial strains . The primary targets of this compound are likely to be key proteins or enzymes within these bacteria that are essential for their survival and proliferation .
Mode of Action
The interaction of this compound with its targets results in the inhibition of these key proteins or enzymes . This inhibition disrupts the normal functioning of the bacteria, leading to their death or preventing their proliferation .
Biochemical Pathways
Given its antibacterial activity, it is likely that it interferes with essential biochemical pathways in the bacteria, such as those involved in cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
Admet calculations have shown a favourable pharmacokinetic profile for similar compounds . These properties can significantly impact the bioavailability of the compound, determining how effectively it can reach its targets in the body .
Result of Action
The molecular and cellular effects of this compound’s action are the inhibition of key proteins or enzymes in the bacteria, leading to their death or preventing their proliferation . This results in a decrease in the bacterial population, helping to combat bacterial infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the resistance mechanisms of the bacteria . Understanding these factors is crucial for optimizing the use of this compound in treating bacterial infections .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide can be achieved through various synthetic pathways. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is typically carried out in dimethyl formamide (DMF) as a solvent under relatively mild conditions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and anti-tubercular agent.
Medicine: Investigated for its potential therapeutic effects in treating bacterial infections and tuberculosis.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of benzothiazole and pyrazole moieties makes it particularly effective as an antibacterial and anti-tubercular agent .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-13-10-16(22-23(13)2)18(25)24(12-14-6-5-9-20-11-14)19-21-15-7-3-4-8-17(15)26-19/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMUZTACCUFSDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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